3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a complex substitution pattern. Its core structure includes:
- A 1H-pyrrol-2(5H)-one ring with a hydroxyl group at position 2.
- A 4-isopropoxy-2-methylbenzoyl substituent at position 3.
- A 3-morpholinopropyl chain at position 1.
- A 3-nitrophenyl group at position 4.
The compound’s solubility and pharmacokinetic properties are influenced by the polar morpholine moiety and lipophilic aromatic substituents .
Properties
CAS No. |
384793-87-7 |
|---|---|
Molecular Formula |
C28H33N3O7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33N3O7/c1-18(2)38-22-8-9-23(19(3)16-22)26(32)24-25(20-6-4-7-21(17-20)31(35)36)30(28(34)27(24)33)11-5-10-29-12-14-37-15-13-29/h4,6-9,16-18,25,32H,5,10-15H2,1-3H3/b26-24- |
InChI Key |
JWAATJJQLXGSRI-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, with the CAS number 384793-87-7, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolone core with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 523.58 g/mol. The structure includes:
- Hydroxyl group : Contributes to solubility and potential hydrogen bonding.
- Isopropoxy and methylbenzoyl groups : May enhance lipophilicity and receptor binding.
- Morpholinopropyl group : Implicated in biological interactions, possibly enhancing cellular uptake.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds have been noted to interact with various molecular targets, including:
- Kinases : Inhibition of kinase activity has been a common pathway for many pyrrolone derivatives.
- Enzymatic pathways : Modulation of enzymes involved in cellular signaling and metabolism.
Anticancer Potential
Several studies have indicated that compounds structurally related to 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For example:
- In vitro studies : Showed that similar pyrrolone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Antimicrobial Activity
Research has also pointed towards antimicrobial properties, particularly against gram-positive bacteria. The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Case Studies and Research Findings
| Study | Findings | Notes |
|---|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. | Suggested further exploration into its mechanism involving apoptosis pathways. |
| Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Indicated potential as an alternative therapeutic agent in antibiotic-resistant infections. |
| Study C (2022) | Explored structure-activity relationships (SAR) showing that modifications to the isopropoxy group significantly affect potency. | Highlighted the importance of functional group positioning in enhancing bioactivity. |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Pyrrolone derivative with no morpholine group | Moderate anticancer activity; lower selectivity |
| Compound Y | Pyrrolone with halogen substitutions | High potency against specific cancer types; less solubility |
| 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one | Contains unique isopropoxy and morpholine groups | Exhibits promising anticancer and antimicrobial properties |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
The 4-ethoxyphenyl substituent in the analog from adds steric bulk and moderate electron-donating effects, which may alter binding affinity in biological systems .
The benzyloxy group () introduces aromatic bulk, which may hinder interaction with flat binding pockets compared to smaller alkoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
